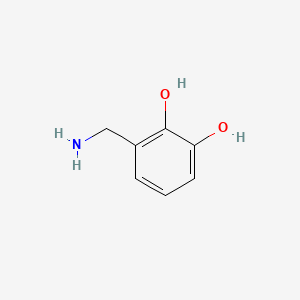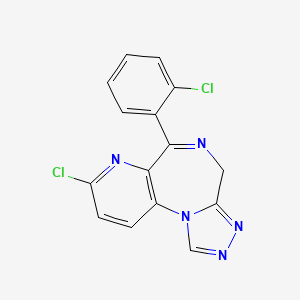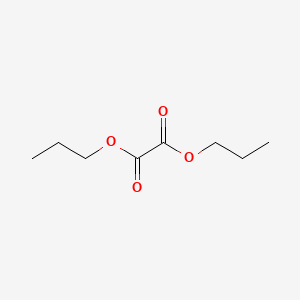
2-(4-Methoxyphenyl)-1,3-thiazolane
Descripción general
Descripción
Thiazolanes are a class of organic compounds that contain a five-membered C3NS ring. The “2-(4-Methoxyphenyl)-1,3-thiazolane” would be a thiazolane derivative with a methoxyphenyl group attached to the second carbon of the thiazolane ring .
Synthesis Analysis
The synthesis of thiazolane derivatives often involves the cyclization of suitable precursors, such as α-amino ketones or α-amino nitriles . The attachment of the 4-methoxyphenyl group could potentially be achieved through a suitable electrophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-1,3-thiazolane” would be expected to feature a five-membered thiazolane ring with a 4-methoxyphenyl group attached to one of the carbon atoms .Chemical Reactions Analysis
Thiazolanes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the 4-methoxyphenyl group may influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-1,3-thiazolane” would be influenced by the presence of the thiazolane ring and the 4-methoxyphenyl group. These might include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Pharmaceuticals: Antidepressants and Analgesics
The structure of 2-(4-Methoxyphenyl)-1,3-thiazolane is similar to compounds that have been used in the synthesis of pharmaceuticals like antidepressants and analgesics. Secondary amines, which can be derived from this compound, form the backbone of many drugs in these categories, including phenethylamines and codeine .
Agrochemicals: Pesticides and Herbicides
In the agrochemical industry, derivatives of 2-(4-Methoxyphenyl)-1,3-thiazolane could be utilized to create more effective pesticides and herbicides. The thiazolane ring is a common motif in molecules designed to disrupt the life cycle of pests and weeds .
Catalysis: Fluorous Biphasic Catalysis
This compound can serve as an internal standard in fluorous biphasic catalysis reactions. This type of catalysis is used to accelerate chemical reactions in a way that allows for easy separation of products from the catalyst, which is crucial for industrial-scale chemical production .
Neuroscience: Neuroprotection
Analogues of 2-(4-Methoxyphenyl)-1,3-thiazolane have been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to cellular bioenergetics and stress response in neuronal cells under ischemic-like conditions. This suggests potential applications in neuroprotective therapies .
Material Science: Supramolecular Structures
The molecular structure of 2-(4-Methoxyphenyl)-1,3-thiazolane-related compounds can be used to study and develop supramolecular structures. These structures are key in the development of new materials with specific properties, such as enhanced strength or electrical conductivity .
Synthetic Chemistry: Intermediate for Complex Molecules
As an intermediate, 2-(4-Methoxyphenyl)-1,3-thiazolane is valuable for the synthesis of complex organic molecules. It can be used to create diverse structures, which are essential in the development of new drugs and chemicals .
Cosmetics: Fragrance and Flavoring Agents
The methoxyphenyl group within 2-(4-Methoxyphenyl)-1,3-thiazolane is known for its contribution to the fragrance and flavor of various cosmetic products. It can be used to synthesize compounds that impart a specific scent or taste .
Environmental Science: Pollutant Degradation
Research into the reactivity of thiazolane derivatives could lead to applications in environmental science, particularly in the degradation of pollutants. The unique chemical properties of these compounds may make them suitable for breaking down harmful chemicals in the environment .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUUZFCTONCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902983 | |
| Record name | NoName_3561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazolane | |
CAS RN |
31404-08-7 | |
| Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31404-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)


![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)









